5-chloro-2-(ethylsulfonyl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-fluorobenzyl chloride in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines or guanidines.
Sulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base.
Final Assembly: The final step involves coupling the pyrimidine and thiadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes, receptors, and nucleic acids.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H13ClFN5O3S3 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O3S3/c1-2-29(25,26)15-19-7-10(17)12(20-15)13(24)21-14-22-23-16(28-14)27-8-9-5-3-4-6-11(9)18/h3-7H,2,8H2,1H3,(H,21,22,24) |
InChI Key |
QCOQUVNRCGXDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.